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Compound of Interest

Compound Name: 1-Chloro-4-methoxybutane

Cat. No.: B125409 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Chloro-4-methoxybutane, a bifunctional alkylating agent, serves as a versatile

building block in modern organic synthesis. Its unique structure, featuring a reactive chloro

group and a stable methoxy ether, allows for a range of chemical transformations, making it a

valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals. This

technical guide provides an in-depth overview of its properties, key reactions, and potential

research applications, with a focus on detailed experimental protocols and quantitative data.

Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of 1-Chloro-4-
methoxybutane is essential for its effective use in research and development. The following

tables summarize its key physicochemical and spectroscopic data.

Table 1: Physicochemical Properties of 1-Chloro-4-methoxybutane
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Property Value

Molecular Formula C₅H₁₁ClO

Molecular Weight 122.59 g/mol [1]

CAS Number 17913-18-7[1]

Appearance Colorless liquid[1]

Boiling Point Approximately 110 °C[1]

Purity Typically ≥97%

Table 2: Spectroscopic Data of 1-Chloro-4-methoxybutane

Technique Data

¹H NMR

The methoxy protons (-OCH₃) typically resonate

around δ 3.2–3.4 ppm. The methylene groups (-

CH₂-) adjacent to the chlorine and oxygen

atoms will show characteristic splitting patterns.

[1]

¹³C NMR

Spectral data is available and can be used to

identify the five distinct carbon environments in

the molecule.[2]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic peaks

for C-O stretching (ether linkage) and C-Cl

stretching.[2]

Mass Spectrometry (MS)

The mass spectrum can be used to confirm the

molecular weight and fragmentation pattern of

the molecule.[2][3]

Key Synthetic Applications and Experimental
Protocols
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1-Chloro-4-methoxybutane is a key precursor in several important synthetic transformations,

most notably in the formation of Grignard reagents and as an electrophile in nucleophilic

substitution reactions.

Grignard Reagent Formation
The reaction of 1-Chloro-4-methoxybutane with magnesium metal yields the corresponding

Grignard reagent, 4-methoxybutylmagnesium chloride. This organometallic compound is a

powerful nucleophile used to form new carbon-carbon bonds.

Experimental Protocol: Synthesis of 4-methoxybutylmagnesium chloride

Materials:

1-Chloro-4-methoxybutane (high purity)

Magnesium turnings

Anhydrous tetrahydrofuran (THF) or diethyl ether

Iodine crystal (as an initiator)

Round-bottom flask, reflux condenser, addition funnel (all oven-dried)

Inert atmosphere (Nitrogen or Argon)

Procedure:

Assemble the dry glassware under an inert atmosphere.

Place the magnesium turnings in the round-bottom flask.

Add a single crystal of iodine to activate the magnesium surface.

Add a small amount of anhydrous solvent to cover the magnesium.

Prepare a solution of 1-Chloro-4-methoxybutane in the anhydrous solvent in the addition

funnel.
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Add a small portion of the 1-Chloro-4-methoxybutane solution to the magnesium

suspension to initiate the reaction. Initiation is often indicated by a color change and gentle

reflux.

Once initiated, add the remaining 1-Chloro-4-methoxybutane solution dropwise at a rate

that maintains a gentle reflux.

After the addition is complete, continue to stir the reaction mixture at reflux for an

additional hour to ensure complete conversion.

The resulting Grignard reagent is typically used immediately in subsequent reactions. The

concentration can be determined by titration.

Diagram 1: Experimental Workflow for Grignard Reagent Formation
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Click to download full resolution via product page

Caption: Workflow for the preparation of 4-methoxybutylmagnesium chloride.

Nucleophilic Substitution Reactions
The chlorine atom in 1-Chloro-4-methoxybutane is a good leaving group, making the

molecule susceptible to attack by a variety of nucleophiles. This allows for the introduction of

diverse functional groups at the terminal position of the butyl chain.

General Reaction Scheme:

Nu⁻ + Cl-(CH₂)₄-OCH₃ → Nu-(CH₂)₄-OCH₃ + Cl⁻

Where Nu⁻ can be a variety of nucleophiles such as amines, cyanide, azide, thiols, etc.
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Experimental Protocol: Amination of 1-Chloro-4-methoxybutane (Illustrative)

Materials:

1-Chloro-4-methoxybutane

Ammonia (aqueous or in ethanol)

A sealed reaction vessel (e.g., a pressure tube)

Solvent (e.g., ethanol)

Procedure:

In a pressure tube, dissolve 1-Chloro-4-methoxybutane in ethanol.

Add an excess of the ammonia solution to the tube.

Seal the vessel and heat the reaction mixture. The temperature and reaction time will

depend on the specific substrate and desired conversion (e.g., 100-150 °C for several

hours).

After cooling to room temperature, carefully open the vessel.

The reaction mixture can be worked up by removing the solvent under reduced pressure.

The resulting amine can be purified by distillation or chromatography after an appropriate

acid-base extraction to separate it from unreacted starting material and byproducts.

Diagram 2: Nucleophilic Substitution Pathway

1-Chloro-4-methoxybutane
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Caption: General scheme of nucleophilic substitution on 1-Chloro-4-methoxybutane.
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Application in Pharmaceutical Synthesis: The Case of
Fluvoxamine
A significant industrial application of 1-Chloro-4-methoxybutane is in the synthesis of the

selective serotonin reuptake inhibitor (SSRI) antidepressant, Fluvoxamine. The 4-methoxybutyl

moiety of the drug is introduced via a Grignard reaction involving the Grignard reagent derived

from 1-Chloro-4-methoxybutane.

Synthetic Pathway Overview:

The synthesis involves the reaction of 4-(trifluoromethyl)benzonitrile with 4-

methoxybutylmagnesium chloride, followed by hydrolysis to form an intermediate ketone. This

ketone then undergoes oximation and subsequent O-alkylation to yield Fluvoxamine.

Diagram 3: Fluvoxamine Synthesis Pathway
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4-Methoxybutylmagnesium chloride
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 1-Chloro-4-methoxybutane | 17913-18-7 | Benchchem [benchchem.com]

2. 1-Chloro-4-methoxybutane | C5H11ClO | CID 87363 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. Butane, 1-chloro-4-methoxy- [webbook.nist.gov]

To cite this document: BenchChem. [Unlocking Synthetic Possibilities: A Technical Guide to
1-Chloro-4-methoxybutane]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b125409#potential-research-applications-of-1-chloro-
4-methoxybutane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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